![molecular formula C19H17N3O3S B3011365 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide CAS No. 1428348-75-7](/img/structure/B3011365.png)
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide
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Description
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with complex heterocyclic structures, similar to the one described, are often synthesized for their potential bioactive properties. Research in this area aims to explore new synthetic pathways or improve existing methods to obtain compounds with desired characteristics. For instance, studies on the synthesis of novel heterocyclic compounds derived from various core structures have shown potential anti-inflammatory and analgesic activities, indicating their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor and Antimicrobial Activity
Similar molecules are evaluated for their antitumor and antimicrobial activities. By modifying the heterocyclic core and substituents, researchers aim to enhance these activities and understand the structure-activity relationship. For example, the synthesis and evaluation of isoquinoline derivatives have demonstrated significant antineoplastic activity, indicating their potential as cancer therapeutics (Liu et al., 1995).
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. While specific studies on the mentioned compound may not be available, research on similar molecules provides insights into how these compounds behave in biological systems, guiding further drug development processes. For example, the disposition and metabolism study of an orexin receptor antagonist highlights the importance of such research in identifying metabolites and understanding the drug's elimination pathways (Renzulli et al., 2011).
Chemical Property Studies
Research on chemical properties, including stability, reactivity, and intramolecular interactions, is essential for designing compounds with optimal pharmacological profiles. Investigations into the synthesis, transformations, and potential biological applications of heterocyclic compounds enrich our understanding of their chemical behaviors and how these properties influence their biological activities (Dyachenko & Vovk, 2012).
properties
IUPAC Name |
5-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-16(10-20-25-12)18(23)21-15-5-4-13-6-7-22(11-14(13)9-15)19(24)17-3-2-8-26-17/h2-5,8-10H,6-7,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOMSTGTEBNTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide |
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